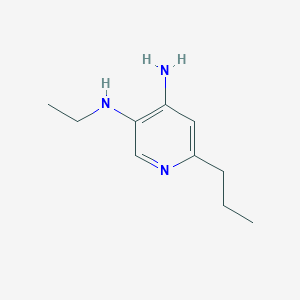

N3-ethyl-6-propyl-pyridine-3,4-diamine

描述

Structure

3D Structure

属性

分子式 |

C10H17N3 |

|---|---|

分子量 |

179.26 g/mol |

IUPAC 名称 |

3-N-ethyl-6-propylpyridine-3,4-diamine |

InChI |

InChI=1S/C10H17N3/c1-3-5-8-6-9(11)10(7-13-8)12-4-2/h6-7,12H,3-5H2,1-2H3,(H2,11,13) |

InChI 键 |

GTTWZUVRNPZIRO-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=CC(=C(C=N1)NCC)N |

产品来源 |

United States |

Reactivity and Chemical Transformations of N3 Ethyl 6 Propyl Pyridine 3,4 Diamine and Structurally Analogous Compounds

Electrophilic Reactions on the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqquimicaorganica.org This deactivation is further intensified in acidic media, where the nitrogen atom is protonated, forming a pyridinium (B92312) ion with a strong electron-withdrawing positive charge. uoanbar.edu.iq Electrophilic attack, when it does occur under forcing conditions, is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.orgquora.com

In N3-ethyl-6-propyl-pyridine-3,4-diamine, the existing substituents significantly influence the regioselectivity of further electrophilic substitution. The two amino groups at positions 3 and 4 are powerful activating groups and would direct incoming electrophiles to the ortho and para positions. However, the pyridine nitrogen's deactivating effect is a competing factor. The propyl group at the 6-position provides some electron-donating inductive effect, slightly activating the ring.

Considering the combined effects, electrophilic substitution on this compound is complex. The strong activation by the diamine groups would likely make the ring more susceptible to substitution than unsubstituted pyridine. The most probable sites for electrophilic attack would be the 2- and 5-positions, which are ortho and para to the activating amino groups. However, the steric hindrance from the adjacent propyl and ethylamino groups might influence the final product distribution.

| Reaction | Typical Reagents and Conditions | Expected Outcome for Pyridine Derivatives | Influence of Substituents on this compound |

| Nitration | HNO₃/H₂SO₄, high temperature | Substitution at the 3-position for unsubstituted pyridine. quimicaorganica.org | The activating diamine groups may facilitate nitration under milder conditions, likely directing the nitro group to the 2- or 5-position. |

| Sulfonation | SO₃/H₂SO₄, high temperature | Substitution at the 3-position. quimicaorganica.org | Similar to nitration, the amino groups would direct sulfonation to the 2- or 5-position. |

| Halogenation | Halogen with a Lewis acid catalyst or high temperature | Substitution at the 3- and 5-positions. | The activating nature of the diamine groups could enable halogenation, with substitution anticipated at the 2- or 5-position. |

Oxidation Reactions of the Pyridine Nitrogen and Amine Groups

The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, leading to the formation of a pyridine N-oxide. wikipedia.orgnih.gov This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.org The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic substitution. researchgate.netquora.com Specifically, it activates the 2- and 4-positions for nucleophilic attack and the 3- and 5-positions for electrophilic attack. quora.com

For this compound, the presence of the basic amino groups can complicate the N-oxidation of the pyridine nitrogen, as these groups can also be oxidized or can react with the acidic reagents. nih.gov Selective N-oxidation of the pyridine nitrogen in the presence of aliphatic amines can be challenging but has been achieved using specific catalytic systems and in situ protonation strategies to protect the more basic aliphatic amines. nih.gov

Aromatic amines are susceptible to oxidation, which can lead to a variety of products, including colored polymeric materials. ncert.nic.innih.gov The oxidation of aromatic diamines by hydroxyl radicals has been shown to proceed via one-electron oxidation to form cation radicals. acs.orgacs.org The stability and subsequent reactions of these radicals depend on the specific structure of the diamine and the reaction conditions. Laccase-catalyzed oxidation of aromatic amines often results in complex oligomeric and polymeric products. nih.gov

In the case of this compound, the diamine moiety is likely to be readily oxidized. The presence of two amino groups could lead to intramolecular coupling or polymerization upon oxidation. The specific products would be highly dependent on the oxidant used and the reaction conditions.

| Oxidizing Agent | Target Site | Potential Products |

| Peroxy acids (e.g., m-CPBA) | Pyridine Nitrogen | This compound N-oxide |

| Hydrogen Peroxide/Acetic Acid | Pyridine Nitrogen | This compound N-oxide |

| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Diamine Moieties, Alkyl Side Chains | Complex mixture of oxidized products, potential for quinone-like structures or ring cleavage. Oxidation of the propyl group at the benzylic-like position is also possible. libretexts.org |

| Mild Oxidizing Agents (e.g., air, laccase) | Diamine Moieties | Colored oligomers or polymers. ncert.nic.innih.gov |

Reduction Reactions of the Pyridine Ring and Amine Functions

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. rsc.org This reaction typically requires a catalyst such as platinum, palladium, or rhodium and is often carried out under pressure and/or elevated temperatures. rsc.orgstackexchange.com The presence of an acid can facilitate the reduction by forming a pyridinium salt, which is more susceptible to hydrogenation. stackexchange.comresearchgate.net

The hydrogenation of substituted pyridines can lead to various stereoisomers, and the stereochemical outcome is influenced by the catalyst, reaction conditions, and the nature of the substituents. For this compound, catalytic hydrogenation would be expected to reduce the pyridine ring to the corresponding piperidine derivative. The presence of multiple substituents would result in a number of possible diastereomers.

Recent advancements have allowed for the hydrogenation of pyridines under milder conditions using specific catalysts like rhodium oxide. rsc.org Furthermore, electrochemical methods for pyridine hydrogenation have also been developed. nih.gov

| Catalyst/Reagent | Conditions | Product | Stereochemistry |

| H₂/Pt, Pd, or Rh | High pressure, elevated temperature | N3-ethyl-6-propyl-piperidine-3,4-diamine | Mixture of diastereomers, often with a preference for the cis product. rsc.org |

| H₂/Rh₂O₃ | Mild conditions (e.g., 5 bar H₂, 40 °C) | N3-ethyl-6-propyl-piperidine-3,4-diamine | Predominantly cis diastereomer. rsc.org |

| NaBH₄ | Generally not effective for pyridine reduction unless activated (e.g., as a pyridinium salt). nih.gov | No reaction or reduction of an activated derivative. | - |

| Electrochemical Reduction | Rh/C cathode | Ambient temperature and pressure | N3-ethyl-6-propyl-piperidine-3,4-diamine |

Reduction of Specific Functional Groups

The synthesis of pyridine-3,4-diamine scaffolds, including this compound, often involves the reduction of a nitro group as a key synthetic step. The parent compound, 3,4-diaminopyridine, is commonly synthesized by the catalytic hydrogenation of 3-nitro-4-aminopyridine. chemicalbook.com This transformation is typically achieved using catalysts such as palladium on activated carbon (Pd/C) in the presence of hydrogen gas. chemicalbook.com For instance, the hydrogenation of 3-nitropyridin-4-amine in a mixture of methanol (B129727) and THF with 10% Pd/C as a catalyst yields pyridine-3,4-diamine in high purity. chemicalbook.com This method is a standard and efficient route for creating the vicinal diamine arrangement on the pyridine ring, which is the crucial functional group for subsequent chemical transformations. Similarly, in the synthesis of imidazo[4,5-b]pyridine derivatives, a common step is the reduction of a nitro group on a 2-chloro-3-nitropyridine (B167233) intermediate after an initial amination step. acs.org This reduction is effectively carried out using reagents like zinc and hydrochloric acid. acs.org

Cyclization and Annulation Reactions Involving the Diamine Functionality

The adjacent amino groups at the C3 and C4 positions of the pyridine ring are ideally situated for cyclization and annulation reactions. This vicinal diamine moiety serves as a potent dinucleophile, reacting with a wide array of dielectrophilic reagents to construct fused heterocyclic systems. These reactions are fundamental to the synthesis of a variety of biologically significant molecules.

Formation of Fused Heterocyclic Systems (e.g., imidazo[4,5-c]pyridines, pyrimidines, triazoles)

The structural similarity between purines and imidazopyridines has driven extensive research into the synthesis of these fused systems, which exhibit significant therapeutic potential. nih.gov The most prevalent methods for synthesizing imidazo[4,5-c]pyridines involve the condensation of a pyridine-3,4-diamine with reagents like carboxylic acids (or their equivalents) or aldehydes under oxidative conditions. nih.govnih.gov

Imidazo[4,5-c]pyridines: The reaction of a pyridine-3,4-diamine with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, is a classic and effective method for forming the imidazole (B134444) ring. nih.gov The use of microwave irradiation can enhance this process, leading to good yields in a shorter time frame. nih.gov Alternatively, condensation with aldehydes followed by an oxidative cyclization step also yields the desired imidazo[4,5-c]pyridine core. nih.gov Another approach involves using orthoesters, such as triethyl orthoformate, which can react with the diamine to form the fused imidazole ring, a reaction that can be catalyzed by ytterbium triflate. nih.gov

Fused Pyrimidines: The synthesis of fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidines, can be achieved by reacting aminopyridine derivatives with various reagents. For example, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile can be treated with urea (B33335) or thiourea (B124793) at high temperatures to form pyrido[2,3-d]pyrimidine-2-one or -thione derivatives. nih.gov The general strategy involves the reaction of a 1,3-dinucleophile (like an aminopyridine derivative) with a 1,3-dielectrophile. beilstein-journals.org Ultrasound irradiation has been shown to be a powerful technique for promoting the cyclocondensation reactions that lead to pyrimidine-fused heterocycles, often resulting in shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Fused Triazoles: Fused 1,2,3-triazole systems can be constructed from heterocyclic diamines. A typical method involves the diazotization of a diamine with a nitrite (B80452) source, such as sodium nitrite in an acidic medium, which leads to the formation of the fused triazole ring. mdpi.comresearchgate.net This approach is used in the synthesis of 1,2,3-triazolo[4,5-b]pyrazines and can be applied to pyridine-3,4-diamines to generate the corresponding triazolo[4,5-c]pyridine system. mdpi.com Another strategy for creating fused 1,2,4-triazoles involves a multi-step modular procedure combining carboxylic acids with acyl hydrazines, followed by cyclization. acs.org

| Fused System | Reagent | Conditions | Reference |

|---|---|---|---|

| Imidazo[4,5-c]pyridine | Carboxylic Acid | Polyphosphoric Acid (PPA), Heat/Microwave | nih.gov |

| Imidazo[4,5-c]pyridine | Aldehyde | Oxidative Conditions | nih.govnih.gov |

| Imidazo[4,5-c]pyridine | Orthoformate | Ytterbium triflate catalyst | nih.gov |

| Pyrido[2,3-d]pyrimidine | Urea / Thiourea | Fusion at 180°C | nih.gov |

| Fused 1,2,3-Triazole | Nitrite (e.g., NaNO₂) | Acidic medium | mdpi.comresearchgate.net |

Mechanistic Studies of Cyclocondensation Reactions

The mechanism of cyclocondensation reactions to form fused heterocycles generally involves a sequence of nucleophilic attack, addition-elimination, and cyclization steps. In the formation of pyrimidinone derivatives from β-enaminodiketones and amidines, density functional theory (DFT) calculations have been used to elucidate the regiochemistry of the reaction. beilstein-journals.orgnih.gov The mechanism typically begins with a nucleophilic attack from one of the amino groups of the diamine onto an electrophilic center of the reacting partner. nih.gov

For example, in the reaction with a 1,2-dicarbonyl compound to form a fused pyrazine (B50134) ring, the process is initiated by the nucleophilic attack of one amine group on a carbonyl carbon. This is followed by the formation of an imine intermediate. The second amino group then attacks the remaining carbonyl group, leading to a second imine formation and subsequent cyclization. A final aromatization step, often through oxidation or elimination, yields the stable fused heterocyclic product. jlu.edu.cn The regioselectivity of these reactions, particularly with unsymmetrical reagents, is governed by the electronic and steric properties of both the diamine and the electrophilic partner. nih.gov

Derivatization of Amino Groups for Further Functionalization

The amino groups of this compound are reactive sites that can be readily derivatized to introduce new functional groups or to serve as intermediates for more complex transformations. nih.gov These derivatization reactions are crucial for modulating the compound's properties or for building more elaborate molecular architectures.

Standard reactions for aromatic amines, such as acylation, sulfonylation, or reaction with isocyanates, can be applied to the diamine functionality. For instance, treatment of a 6-amino-pyridinecarbonitrile with phenyl isothiocyanate or benzenesulfonyl chloride leads to the corresponding thiourea and sulfonamide derivatives, respectively. nih.gov These reactions demonstrate the nucleophilic character of the amino groups.

Spectroscopic Characterization and Structural Elucidation of N3 Ethyl 6 Propyl Pyridine 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

For N3-ethyl-6-propyl-pyridine-3,4-diamine, the predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group, and the protons of the propyl group. The amino protons (NH and NH₂) would likely appear as broad signals.

Pyridine Ring Protons: The pyridine ring has two aromatic protons. Their chemical shifts are influenced by the electron-donating amino groups and the alkyl substituents. The proton at the 5-position is expected to appear in the range of δ 6.5-7.5 ppm, while the proton at the 2-position would likely be found in a similar region.

Ethyl Group Protons: The ethyl group attached to the nitrogen at the 3-position will show a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to a nitrogen atom, which will deshield them, causing them to resonate at approximately δ 3.0-3.5 ppm. The methyl protons will appear further upfield, around δ 1.2-1.5 ppm.

Propyl Group Protons: The propyl group at the 6-position will exhibit three distinct signals: a triplet for the methylene protons attached to the pyridine ring (-CH₂-), a sextet for the central methylene protons (-CH₂-), and a triplet for the terminal methyl protons (-CH₃). The methylene protons attached to the ring are expected around δ 2.5-2.8 ppm. The central methylene protons would appear around δ 1.6-1.9 ppm, and the methyl protons would be the most upfield, around δ 0.9-1.2 ppm. nih.govdocbrown.info

Amino Group Protons: The protons of the primary amine (-NH₂) at the 4-position and the secondary amine (-NH-) at the 3-position would likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent and concentration, but are generally expected in the range of δ 3.0-5.0 ppm.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H (C5-H) | 6.5 - 7.5 | Singlet |

| Pyridine-H (C2-H) | 6.5 - 7.5 | Singlet |

| N-CH₂-CH₃ (Ethyl) | 3.0 - 3.5 | Quartet |

| N-CH₂-CH₃ (Ethyl) | 1.2 - 1.5 | Triplet |

| Ring-CH₂-CH₂-CH₃ (Propyl) | 2.5 - 2.8 | Triplet |

| Ring-CH₂-CH₂-CH₃ (Propyl) | 1.6 - 1.9 | Sextet |

| Ring-CH₂-CH₂-CH₃ (Propyl) | 0.9 - 1.2 | Triplet |

| -NH₂ (Amino) | 3.0 - 5.0 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

The predicted ¹³C NMR spectrum of this compound would show signals for the five carbons of the pyridine ring and the five carbons of the ethyl and propyl substituents.

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the various substituents. The carbon atoms bonded to nitrogen (C2 and C6) and those bearing amino groups (C3 and C4) will have distinct chemical shifts, typically in the range of δ 110-160 ppm.

Ethyl Group Carbons: The ethyl group will show two signals. The methylene carbon (-CH₂-) attached to the nitrogen will be deshielded and is expected to appear around δ 40-50 ppm. The methyl carbon (-CH₃) will be more shielded and appear at approximately δ 14-18 ppm. spectrabase.com

Propyl Group Carbons: The propyl group will show three distinct signals. The methylene carbon attached to the pyridine ring will be in the range of δ 30-40 ppm. The central methylene carbon is expected around δ 22-26 ppm, and the terminal methyl carbon will appear at approximately δ 13-16 ppm. docbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring Carbons | 110 - 160 |

| N-CH₂-CH₃ (Ethyl) | 40 - 50 |

| N-CH₂-CH₃ (Ethyl) | 14 - 18 |

| Ring-CH₂-CH₂-CH₃ (Propyl) | 30 - 40 |

| Ring-CH₂-CH₂-CH₃ (Propyl) | 22 - 26 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and among the three sets of protons in the propyl group. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. HSQC would be used to definitively assign each proton signal to its corresponding carbon signal. science.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity of the different fragments of the molecule. For instance, it would show correlations between the propyl group protons and the carbons of the pyridine ring, confirming the attachment point of the propyl group. It would also show correlations between the ethyl group protons and the carbons of the pyridine ring, confirming its attachment to the nitrogen atom. science.govmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes the bonds to vibrate. Different functional groups absorb at characteristic frequencies.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amino groups will show stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amine shows a single band.

C-H Stretching: The aromatic C-H stretching of the pyridine ring will appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the ethyl and propyl groups will be observed in the range of 2850-2960 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibrations of the amino groups will be found around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds (both aromatic and aliphatic) will appear in the 1200-1350 cm⁻¹ region.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amines) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Stretch (Pyridine) | 1400 - 1600 |

| N-H Bend (Amines) | 1600 - 1650 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.

The Raman spectrum of this compound would also provide valuable information about its structure.

Pyridine Ring Vibrations: The breathing modes of the pyridine ring are typically strong and sharp in the Raman spectrum, appearing in the 990-1050 cm⁻¹ region. Other ring stretching and deformation modes will also be visible. aps.orgnih.gov

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are observable in the Raman spectrum, generally in the same regions as in the IR spectrum.

Symmetry: For molecules with a center of symmetry, there is a rule of mutual exclusion where vibrations that are IR active are Raman inactive, and vice versa. While this compound is not highly symmetrical, the relative intensities of the bands in the IR and Raman spectra will differ, providing complementary information. americanpharmaceuticalreview.com

The combination of these spectroscopic techniques would allow for a comprehensive structural elucidation of this compound, providing a detailed picture of its molecular architecture.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. For this compound, the expected monoisotopic mass can be calculated from its chemical formula, C10H17N3.

Table 1: Theoretical Monoisotopic Mass for [M+H]+ of this compound

| Formula | Species | Calculated m/z |

|---|

The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the assigned chemical formula.

For this compound, fragmentation would likely initiate at the propyl and ethyl substituents. Common fragmentation pathways for alkyl-substituted aromatic rings include:

Benzylic cleavage: Cleavage of the C-C bond beta to the pyridine ring is a common pathway. For the 6-propyl group, this would result in the loss of an ethyl radical (•C2H5), leading to a prominent ion.

Loss of alkyl groups: The ethyl group on the amino substituent could be lost as an ethene molecule (C2H4) through a rearrangement process.

Ring fragmentation: The pyridine ring itself can undergo cleavage, although this typically requires higher energy.

Analysis of these characteristic fragmentation patterns provides corroborative evidence for the proposed structure of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of substituted pyridine systems. The absorption bands in the UV-Vis region are typically attributed to π → π* and n → π* electronic transitions within the molecule. researchgate.net The pyridine ring, along with the amino substituents, constitutes the primary chromophore. The presence of the ethyl and propyl groups as auxochromes can influence the position and intensity of these absorption bands. In similar multi-substituted pyridine derivatives, absorption maxima are often observed in the blue end of the visible spectrum. nih.gov

Solvatochromism describes the change in the position, intensity, and shape of absorption bands in response to the polarity of the solvent. nih.gov This phenomenon is often observed in molecules where there is a significant change in the dipole moment upon electronic excitation. nih.govnih.gov For this compound, the presence of the amino groups, which can engage in hydrogen bonding with protic solvents, suggests that it may exhibit solvatochromic behavior.

A study of the compound in a range of solvents with varying polarities would be expected to reveal shifts in the absorption maxima (λmax). A bathochromic (red) shift with increasing solvent polarity would indicate a more polar excited state, while a hypsochromic (blue) shift would suggest a more polar ground state. nih.gov The analysis of these shifts can provide insights into the nature of the electronic transitions and the solute-solvent interactions. rsc.orgscirp.org

Table 2: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index | Expected λmax Shift |

|---|---|---|

| Hexane | 0.1 | --- |

| Dichloromethane | 3.1 | Bathochromic |

| Ethanol | 4.3 | Bathochromic |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. rsc.org

While a crystal structure for the specific title compound is not publicly available, analysis of related substituted pyridine structures from the Cambridge Structural Database reveals common structural features. nih.govresearchgate.net For instance, the pyridine ring is expected to be essentially planar. nih.gov The ethyl and propyl substituents will adopt specific conformations to minimize steric hindrance.

Theoretical and Computational Studies of N3 Ethyl 6 Propyl Pyridine 3,4 Diamine Chemistry

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and properties from first principles. These calculations can provide insights into the geometric arrangement of atoms, the distribution of electrons within the molecule, and other key physicochemical properties. For a molecule such as N3-ethyl-6-propyl-pyridine-3,4-diamine, these methods can elucidate the influence of the ethyl and propyl substituents on the pyridine (B92270) ring and its diamine functionalities.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying the electronic structure of molecules. nih.govniscair.res.in This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between computational cost and accuracy, making them suitable for a wide range of chemical systems. researchgate.net

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), would be used to perform geometry optimization. niscair.res.in This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule. The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

The following table presents hypothetical optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.34 |

| C6-N1 | 1.33 |

| C3-C4 | 1.41 |

| C4-N(ethyl) | 1.38 |

| N(ethyl)-C(ethyl) | 1.46 |

| C6-C(propyl) | 1.51 |

| Bond Angles (°) ** | |

| C2-N1-C6 | 117.5 |

| N1-C2-C3 | 123.0 |

| C3-C4-C5 | 119.0 |

| C3-C4-N(ethyl) | 120.5 |

| Dihedral Angles (°) ** | |

| C5-C6-C(propyl)-C(propyl) | 178.5 |

| C3-C4-N(ethyl)-C(ethyl) | 179.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, DFT is used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the chemical reactivity and electronic transitions of the molecule. niscair.res.in

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. researchgate.net

For this compound, ab initio calculations would be employed to obtain a more precise description of its electronic structure. These high-level calculations can be particularly useful for benchmarking the results from DFT methods and for studying systems where electron correlation effects are significant. While computationally demanding, ab initio methods can offer a deeper understanding of the molecule's electronic properties and reactivity.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features and gain a more complete understanding of the molecule's structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can aid in the interpretation of experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose, often in conjunction with DFT.

The predicted chemical shifts for this compound would be compared to a reference compound, typically tetramethylsilane (B1202638) (TMS), to obtain the final chemical shift values. The following table shows hypothetical calculated ¹³C and ¹H NMR chemical shifts.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |

| C2 | 150.2 | H (on C2) | 7.8 |

| C3 | 125.8 | H (on C5) | 6.5 |

| C4 | 142.1 | H (ethyl CH₂) | 3.2 |

| C5 | 115.4 | H (ethyl CH₃) | 1.3 |

| C6 | 155.9 | H (propyl CH₂) | 2.5 |

| C (ethyl CH₂) | 40.5 | H (propyl CH₂) | 1.6 |

| C (ethyl CH₃) | 15.1 | H (propyl CH₃) | 0.9 |

| C (propyl CH₂) | 35.2 | ||

| C (propyl CH₂) | 22.8 | ||

| C (propyl CH₃) | 14.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of a molecule. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT, which can predict the vibrational modes with reasonable accuracy.

The simulated IR and Raman spectra for this compound would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the N-H stretches of the amine groups, C-H stretches of the alkyl groups, and the vibrational modes of the pyridine ring. The following table provides examples of hypothetical calculated vibrational frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (amine) | 3450 |

| C-H stretch (aromatic) | 3050 |

| C-H stretch (aliphatic) | 2960 |

| C=N stretch (pyridine ring) | 1610 |

| C=C stretch (pyridine ring) | 1580 |

| N-H bend (amine) | 1500 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excited states of molecules and simulating their UV-Vis absorption spectra.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations can help to understand the nature of the electronic transitions, such as π→π* and n→π* transitions, within the molecule. The following table shows hypothetical results from a TD-DFT calculation.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 350 | 0.25 |

| HOMO-1 → LUMO | 280 | 0.15 |

| HOMO → LUMO+1 | 265 | 0.30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For a compound like this compound, this would involve mapping the potential energy surface for its synthesis or subsequent reactions. Theoretical calculations could identify transition states, intermediates, and activation energies, providing insight into reaction kinetics and thermodynamics. Such studies are crucial for optimizing synthetic routes and understanding the chemical behavior of the molecule. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound would involve calculating the energies of its various spatial arrangements (conformers). This is achieved by systematically rotating the flexible bonds, such as those of the ethyl and propyl side chains. The results would be plotted on a potential energy surface, identifying the most stable, low-energy conformations that the molecule is likely to adopt.

Electronic Property Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. materialsciencejournal.orgdntb.gov.ua For pyridine derivatives, these orbitals are crucial in predicting how the molecule will interact with other reagents. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only. No published data exists for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer events, hyperconjugative interactions, and intramolecular hydrogen bonding. For this compound, NBO analysis could quantify the stabilization energies resulting from electron delocalization between filled donor orbitals and empty acceptor orbitals, offering deep insights into the molecule's electronic stability. researchgate.net

Charge Distribution Analysis (e.g., Mulliken Charges)

Understanding the distribution of electron density is essential for predicting a molecule's electrostatic interactions. Methods like Mulliken population analysis assign partial charges to each atom in the molecule. This would reveal the electrophilic and nucleophilic sites within this compound, highlighting the nitrogen atoms of the pyridine ring and diamine groups as likely centers of negative charge and reactivity.

Global and Local Reactivity Descriptors

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

This table is for illustrative purposes only. No published data exists for this compound.

Advanced Research Perspectives and Future Directions

Development of Sustainable and Green Synthetic Protocols

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For a target molecule like N3-ethyl-6-propyl-pyridine-3,4-diamine, the development of sustainable and green synthetic protocols would be a primary objective. Current synthetic routes for analogous diaminopyridines often rely on multi-step processes that may involve harsh reagents, significant solvent waste, and the generation of stoichiometric byproducts.

Future research would likely focus on several key areas to improve the green credentials of its synthesis. One promising avenue is the application of catalytic C-H activation/amination reactions. This approach could potentially allow for the direct introduction of the diamine functionalities onto a pre-functionalized pyridine (B92270) core, thereby reducing the number of synthetic steps and improving atom economy. Another area of exploration would be the use of flow chemistry. Continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability, while also minimizing solvent usage and enabling better control over reaction parameters.

Furthermore, the development of syntheses that utilize bio-based starting materials and renewable solvents would be a significant advancement. Biocatalysis, employing enzymes to carry out specific chemical transformations, could also offer a highly selective and environmentally friendly route to key intermediates or the final product. A comparative analysis of potential green synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| C-H Amination | High atom economy, reduced step count. | Catalyst development, regioselectivity control. |

| Flow Chemistry | Enhanced safety and control, scalability. | Initial setup costs, optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme stability and availability, substrate scope. |

Exploration of Novel Chemical Transformations and Reaction Pathways

The unique arrangement of functional groups in this compound, specifically the vicinal diamine motif on a substituted pyridine ring, presents a rich platform for exploring novel chemical transformations. The adjacent amino groups are poised to participate in a variety of cyclization and condensation reactions, making the compound a versatile precursor to a range of heterocyclic systems.

For instance, reaction with 1,2-dicarbonyl compounds could lead to the formation of novel pyrazino[2,3-c]pyridine derivatives. Similarly, treatment with phosgene or its equivalents could yield fused imidazopyridinones. The exploration of these reaction pathways would not only expand the chemical space accessible from this building block but could also lead to the discovery of molecules with interesting photophysical or biological properties.

Moreover, the pyridine nitrogen and the amino groups offer multiple sites for metal coordination. Research into the coordination chemistry of this compound with various transition metals could uncover novel catalysts or functional materials. The electronic properties of the pyridine ring, influenced by the alkyl and amino substituents, would play a crucial role in the reactivity and stability of such metal complexes.

Computational Design and Virtual Screening of New Derivatives with Tailored Chemical Functionality

Computational chemistry provides powerful tools for the in silico design and evaluation of new molecules. In the context of this compound, computational methods could be employed to predict the physicochemical properties of a library of virtual derivatives. By systematically modifying the substituents on the pyridine ring and the amino groups, it would be possible to tailor properties such as solubility, electronic structure, and reactivity.

Density Functional Theory (DFT) calculations could be used to model the geometric and electronic properties of the parent compound and its derivatives. These calculations can provide insights into the molecule's reactivity, stability, and potential interaction with biological targets. For example, the calculated electrostatic potential surface could indicate regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions.

Virtual screening techniques could then be used to assess the potential of these designed derivatives for specific applications. For instance, if the goal is to develop new ligands for a particular receptor, molecular docking simulations could be performed to predict the binding affinity and mode of interaction for each derivative. This computational pre-screening can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. A summary of computational approaches is provided in Table 2.

Table 2: Computational Approaches for the Design and Screening of this compound Derivatives

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Molecular orbitals, electrostatic potential, bond energies. |

| Molecular Dynamics (MD) | Simulation of conformational behavior. | Conformational flexibility, solvent interactions. |

| Molecular Docking | Prediction of binding to biological targets. | Binding affinity, interaction modes. |

Application of this compound as a Building Block in the Synthesis of Advanced Chemical Entities

The structural features of this compound make it an attractive building block for the synthesis of more complex and advanced chemical entities. Its bifunctional nature, arising from the two distinct amino groups and the pyridine core, allows for its incorporation into a variety of molecular architectures.

In the field of materials science, this compound could serve as a monomer for the synthesis of novel polymers. For example, polycondensation with diacyl chlorides or diisocyanates could yield polyamides or polyureas with unique properties conferred by the pyridine-3,4-diamine unit. These polymers might exhibit interesting thermal, optical, or conductive properties.

In medicinal chemistry, this compound could be a key intermediate in the synthesis of biologically active molecules. The pyridine-3,4-diamine scaffold is a component of several known kinase inhibitors and other therapeutic agents. By functionalizing the amino groups and the pyridine ring, a diverse library of compounds could be generated for screening against various biological targets.

Comprehensive Mechanistic Studies of Complex Reactions Involving the Compound

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Comprehensive mechanistic studies would likely employ a combination of experimental and computational techniques.

For example, in the synthesis of heterocyclic systems from this precursor, kinetic studies could be performed to determine the rate-determining step and the influence of reaction parameters such as temperature, concentration, and catalyst loading. The identification of reaction intermediates through spectroscopic methods (e.g., in situ NMR or IR) would provide valuable insights into the reaction pathway.

Computational modeling could be used to map out the potential energy surface of a given reaction, identifying transition states and intermediates. This can help to rationalize experimentally observed outcomes and to predict the feasibility of new, untested reaction pathways. The synergy between experimental and computational approaches would be key to unraveling the intricacies of the chemical behavior of this compound.

常见问题

Basic Research Questions

Q. What are the key structural features and IUPAC nomenclature of N3-ethyl-6-propyl-pyridine-3,4-diamine?

- Answer : The compound features a pyridine ring substituted with ethyl and propyl groups at positions 3 and 6, respectively, and two amine groups at positions 3 and 4. Its IUPAC name is derived using systematic rules for pyridine derivatives, with ethyl and propyl substituents explicitly defined. Structural data (e.g., InChIKey, molecular formula) can be verified via PubChem entries for analogous pyridine-diamine compounds . Computational tools like LexiChem and InChI algorithms ensure accurate naming and structural representation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer : Synthesis typically involves multi-step reactions, such as:

- Reductive amination : Using hydrogenation catalysts (e.g., Pd/C) under controlled H₂ pressure to reduce nitro groups to amines .

- Nucleophilic substitution : Introducing ethyl and propyl groups via alkyl halides or alcohols in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–120°C) .

- Protection/deprotection strategies : Temporary masking of amine groups with tert-butoxycarbonyl (Boc) to prevent side reactions .

Reaction optimization focuses on solvent choice, temperature, and catalyst selection to maximize yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amine proton environments (e.g., δ 6.6–8.1 ppm for aromatic protons, δ 2.9–3.4 ppm for N-CH₂ groups in similar compounds) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 178 for a related dipropylaminopyridine) .

- IR spectroscopy : Identifies N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry tools like GAMESS aid in understanding the electronic properties of this compound?

- Answer : GAMESS enables:

- Electron density mapping : To predict nucleophilic/electrophilic sites via Mulliken charges or Fukui indices .

- Conformational analysis : Assessing steric effects of ethyl/propyl groups on amine reactivity using density functional theory (DFT) .

- Reaction pathway simulation : Modeling intermediates in substitution or oxidation reactions to optimize synthetic conditions .

Q. What strategies can resolve contradictions in reaction yields when varying substituents in pyridine-diamine derivatives?

- Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature) to identify yield-limiting factors .

- Hammett analysis : Correlating substituent electronic effects (σ values) with reaction rates to explain yield discrepancies .

- By-product analysis : Using LC-MS or GC-MS to detect side products (e.g., over-alkylation) and adjust reagent stoichiometry .

Q. What are the implications of steric effects from ethyl and propyl groups on the compound’s reactivity?

- Answer :

- Steric hindrance : Bulky substituents reduce accessibility to the amine group, slowing nucleophilic reactions (e.g., acylation). This can be mitigated using smaller catalysts (e.g., nano-catalysts) .

- Solubility effects : Propyl groups enhance lipophilicity, requiring solvent optimization (e.g., THF/water mixtures) for homogeneous reactions .

Q. How can crystallographic software like SHELX refine the molecular structure from diffraction data?

- Answer :

- Data refinement : SHELXL refines X-ray diffraction data by optimizing bond lengths, angles, and thermal parameters, crucial for resolving disorder in flexible substituents (e.g., propyl chains) .

- Twinned crystal handling : SHELXD/SHELXE resolve overlapping reflections in twinned crystals, common in pyridine derivatives with asymmetric substituents .

Q. What in silico methods predict the compound’s potential as a kinase inhibitor?

- Answer :

- Molecular docking : Tools like AutoDock Vina simulate binding to kinase ATP pockets, with scoring functions (e.g., binding energy) prioritizing candidates .

- QSAR modeling : Relating substituent properties (e.g., logP, polar surface area) to inhibitory activity using datasets from analogous pyridine-diamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。